5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both bromine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of a brominated thiophene derivative with a triazole precursor in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of Suzuki–Miyaura coupling can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various aryl-substituted derivatives .
Scientific Research Applications
5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action for 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is not well-documented. compounds containing triazole and thiophene moieties are known to interact with various biological targets, including enzymes and receptors. The exact molecular targets and pathways involved would depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene derivative with different functional groups.
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: A compound with similar structural features but different functional groups.
Uniqueness
5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both bromine and triazole moieties, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H6Br2N4S |
---|---|
Molecular Weight |
338.02 g/mol |
IUPAC Name |
5-bromo-1-[(2-bromothiophen-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6Br2N4S/c8-5-4(1-2-14-5)3-13-6(9)11-7(10)12-13/h1-2H,3H2,(H2,10,12) |
InChI Key |
AKWBZWGSIWEYGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CN2C(=NC(=N2)N)Br)Br |
Origin of Product |
United States |
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